molecular formula C8H8BrClN2 B2619466 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride CAS No. 91481-24-2

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Cat. No. B2619466
CAS RN: 91481-24-2
M. Wt: 247.52
InChI Key: BYUVTNZFZBMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 91481-24-2. It has a molecular weight of 247.52 and its molecular formula is C8H8BrClN2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride” is 1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the available data.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVTNZFZBMQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

CAS RN

91481-24-2
Record name 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzaldehyde (18.5 g, 0.1 mol) is dissolved in methanol (15 ml) and stirred at room temperature as a solution of ammonium chloride (5.35 g, 0.1 mol) in water (12.5 ml) is added in one portion. After thirty minutes a solution of potassium cyanide (6.5 g, 0.1 mol) in water (12.5 ml) is added in one portion and the reaction stirred overnight. The mixture is then refluxed one hour, allowed to cool, and the separated oil extracted into diethyl ether and treated with an ethereal solution of hydrogen chloride to give a brown solid. This is recrystallized by dissolving in methanol (100 ml), diluting with diethyl ether (450 ml), and refrigerating the solution overnight. The solid obtained is filtered, washed with ether, and dried (3.5 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.